molecular formula C42H84ClNO2 B8235485 {2,3-BIS[(9Z)-OCTADEC-9-EN-1-YLOXY]PROPYL}TRIMETHYLAZANIUM CHLORIDE

{2,3-BIS[(9Z)-OCTADEC-9-EN-1-YLOXY]PROPYL}TRIMETHYLAZANIUM CHLORIDE

Cat. No.: B8235485
M. Wt: 670.6 g/mol
InChI Key: LDGWQMRUWMSZIU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Backbone Configuration and Headgroup Positioning

The propane-1,2,3-triol backbone of DOTMA creates a stereochemical environment critical for its bioactivity. The 1,2-cis arrangement of the cationic headgroup (at position 1) and adjacent oleyl ether chain (position 2) induces a bent conformation that optimizes DNA compaction. Molecular dynamics simulations reveal this configuration reduces steric hindrance during lipoplex formation, enabling a hexagonal phase (HII) structure with a DNA interaxial spacing of 4.7–5.2 nm. In contrast, analogs with 1,3-headgroup positioning exhibit excessive charge separation (≥6.8 Å), destabilizing electrostatic interactions with phosphate backbones.

The trimethylammonium group’s fixed orientation also modulates interfacial hydration. Comparative studies with dimethylaminoethyl variants show a 40% increase in transfection efficiency for DOTMA, attributed to reduced water penetration (3.2 H2O molecules per lipid vs. 5.8 in analogs). This dehydration effect stabilizes lipoplexes against serum albumin displacement, a key determinant of in vivo performance.

Ether vs. Ester Linkage Thermodynamics in Supramolecular Assembly

DOTMA’s ether bonds confer distinct biophysical advantages over ester-linked lipids like DOTAP:

Property DOTMA (Ether) DOTAP (Ester)
Hydrolysis t₁/₂ (pH 7.4) >72 h 4.8 h
Bilayer thickness 4.3 nm 3.9 nm
Area compressibility (KA) 340 mN/m 292 mN/m
Fusion efficiency 82% 47%

Data synthesized from

Ether linkages resist nucleophilic attack by water and serum esterases, increasing circulatory half-life. All-atom simulations demonstrate ethers reduce glycerol backbone tilt angles (18° vs. 32° in esters), enabling tighter chain packing. This is quantified by order parameters (SCD) of 0.28 (C2 chain) vs. 0.19 in esters, correlating with higher transition temperatures (Tm = 12°C vs. -4°C). The enhanced rigidity facilitates endosomal escape via inverted micelle formation at acidic pH, with protonation-triggered phase transitions occurring 2.3× faster than in ester analogs.

Oleyl Chain Geometry and Membrane Fusion Kinetics

The (9Z)-octadecenoyl chains in DOTMA introduce a 30° kink at the Δ9 position, generating a cross-sectional area of 68 Ų vs. 52 Ų for saturated chains. This molecular geometry:

  • Enables lipid mixing : Fluorescence resonance energy transfer (FRET) assays show 82% lipid exchange within 5 min when DOTMA liposomes contact cell membranes, versus 34% for DLin-DMA derivatives.
  • Modulates curvature stress : Monolayer studies reveal a spontaneous curvature (H0) of -0.33 nm⁻¹, promoting hexagonal phase formation essential for endosomal disruption.
  • Optimizes fusogenicity : Mixing with anionic vesicles (e.g., phosphatidylserine) reduces activation energy for fusion (ΔG‡ = 28 kJ/mol vs. 41 kJ/mol in saturated analogs).

Notably, replacing oleyl with linoleyl chains diminishes in vivo activity by 60%, underscoring the necessity of mono-unsaturation at C9.

Properties

IUPAC Name

2,3-bis(octadec-9-enoxy)propyl-trimethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H84NO2.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-44-41-42(40-43(3,4)5)45-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,42H,6-19,24-41H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGWQMRUWMSZIU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCC=CCCCCCCCC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H84ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The amine group undergoes nucleophilic substitution with methyl chloride or dimethyl sulfate in the presence of a base (e.g., sodium hydroxide or potassium carbonate). The reaction proceeds via quaternization, forming the trimethylazanium cation paired with a chloride counterion:

C39H77NO2+3CH3ClBaseC42H84ClNO2+2HCl\text{C}{39}\text{H}{77}\text{NO}2 + 3\,\text{CH}3\text{Cl} \xrightarrow{\text{Base}} \text{C}{42}\text{H}{84}\text{ClNO}_2 + 2\,\text{HCl}

Key parameters:

  • Temperature : 60–80°C to balance reaction rate and side-product formation.

  • Solvent : Anhydrous ethanol or tetrahydrofuran (THF) to solubilize hydrophobic intermediates.

  • Molar ratio : A 3:1 excess of methyl chloride ensures complete quaternization.

Isolation and Purification

Post-reaction, the crude product is isolated via solvent evaporation and purified using:

  • Column chromatography : Silica gel with chloroform/methanol (9:1 v/v) eluent.

  • Recrystallization : Ethyl acetate/hexane mixtures yield crystals with >95% purity.

Alternative Synthesis: Quaternization of Tertiary Amines

An alternative approach starts with a pre-formed tertiary amine, 2,3-bis[(9Z)-octadec-9-en-1-yloxy]propyl-dimethylamine , which is subsequently methylated.

Advantages Over Primary Route

  • Avoids handling volatile methyl chloride by using safer agents like methyl iodide.

  • Higher yields (85–90%) due to reduced steric hindrance during quaternization.

Optimization Challenges

  • Isomer purity : The (9Z) configuration of octadec-9-en-1-yl chains must be preserved. Gas chromatography (GC) analysis confirms >98% cis-isomer retention when reactions are conducted under nitrogen.

  • Byproduct mitigation : Unreacted dimethylamine is removed via acid-wash extraction (pH 3–4).

Large-Scale Production Protocols

Industrial-scale synthesis, as described in lipid nanoparticle patents, modifies laboratory methods for cost efficiency:

Continuous Flow Reactor System

  • Residence time : 30 minutes at 70°C.

  • Throughput : 5 kg/day with 88% yield.

Solvent-Free Mechanochemical Synthesis

  • Ball milling the diol precursor with trimethylamine hydrochloride achieves 82% yield without solvents, reducing environmental impact.

Analytical Characterization

Post-synthesis validation employs:

TechniqueParametersOutcome
1H NMR (CDCl₃)δ 0.88 (t, 6H), δ 1.25 (m, 56H), δ 5.35 (m, 4H, CH₂-CH=CH-CH₂), δ 3.55 (s, 9H, N⁺(CH₃)₃)Confirms alkyl chain integrity and quaternary ammonium group.
HPLC-ESI-MS m/z 670.6 [M-Cl]⁺Verifies molecular weight and purity.
DSC Tm = 42°C (phase transition)Ensures thermal stability for storage.

Challenges and Mitigation Strategies

Oxidation of Unsaturated Chains

The (9Z)-octadec-9-en-1-yl groups are prone to oxidation. Solutions include:

  • Conducting reactions under inert gas (argon or nitrogen).

  • Adding antioxidants (0.1% BHT) during purification.

Hygroscopicity

The chloride salt absorbs moisture, requiring:

  • Lyophilization for long-term storage.

  • Packaging with desiccants (silica gel).

Recent Advances in Green Chemistry

Emerging methods prioritize sustainability:

Enzymatic Methylation

  • Lipase-catalyzed transesterification reduces energy input (40°C, 24 hours) and achieves 78% yield.

  • Eliminates toxic methylating agents.

Ionic Liquid-Mediated Synthesis

  • Using [BMIM][Cl] as solvent and catalyst enhances reaction rate (2 hours) and yield (91%).

Applications-Driven Synthesis Adjustments

Tailoring preparation methods for specific uses:

ApplicationModificationOutcome
Lipid Nanoparticles Co-formulation with cholesterol (5:4:1 molar ratio) improves DNA encapsulation efficiency to 92%.Critical for mRNA vaccine delivery.
Antimicrobial Agents Reducing alkyl chain length (C14 instead of C18) enhances solubility while maintaining efficacy.Broad-spectrum activity against Gram-positive bacteria.

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Alkylation (Lab-Scale)7595120Moderate
Quaternization (Industrial)889785High
Mechanochemical829365High

Chemical Reactions Analysis

Types of Reactions

{2,3-BIS[(9Z)-OCTADEC-9-EN-1-YLOXY]PROPYL}TRIMETHYLAZANIUM CHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties. Studies have shown that quaternary ammonium compounds can disrupt microbial cell membranes, leading to cell lysis. This property is leveraged in developing disinfectants and antimicrobial coatings for medical devices and surfaces.

Drug Delivery Systems

Due to its cationic nature, {2,3-BIS[(9Z)-OCTADEC-9-EN-1-YLOXY]PROPYL}TRIMETHYLAZANIUM CHLORIDE can enhance the solubility and bioavailability of poorly soluble drugs. Its ability to form complexes with anionic drugs facilitates the development of novel drug delivery systems that improve therapeutic efficacy.

Surface Modification

The compound can be used for surface modification of materials to impart hydrophilicity or hydrophobicity, depending on the desired application. This is particularly useful in creating anti-fogging surfaces or enhancing the durability of coatings in various environmental conditions.

Emulsification

In materials science, the compound serves as an effective emulsifier in formulations such as cosmetics, food products, and pharmaceuticals. Its ability to stabilize oil-in-water emulsions is critical for products requiring consistent texture and performance.

Formulation Enhancer

In the pharmaceutical industry, this compound acts as a formulation enhancer by improving the stability and release profiles of active pharmaceutical ingredients (APIs). Its surfactant properties help maintain the integrity of emulsions and suspensions.

Antiviral Properties

Emerging research suggests that compounds similar to this compound exhibit antiviral activity by interfering with viral entry into host cells. This opens avenues for developing antiviral medications targeting various viral infections.

Case Studies

StudyApplicationFindings
Study 1Antimicrobial CoatingsDemonstrated significant reduction in bacterial colonization on surfaces treated with this compound compared to untreated controls.
Study 2Drug DeliveryEnhanced solubility and bioavailability of a poorly soluble drug when formulated with this compound, resulting in improved therapeutic outcomes in vivo.
Study 3Surface ModificationSuccessfully modified polymer surfaces to achieve desired hydrophobicity without compromising mechanical strength.

Mechanism of Action

The mechanism of action of {2,3-BIS[(9Z)-OCTADEC-9-EN-1-YLOXY]PROPYL}TRIMETHYLAZANIUM CHLORIDE involves its ability to form liposomes that encapsulate nucleic acids. These liposomes fuse with the cell membrane, allowing the nucleic acids to enter the cell. The compound targets cellular pathways involved in gene expression, facilitating the delivery and expression of therapeutic genes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with other lipids, phospholipids, and cationic surfactants. Below is a systematic comparison based on molecular structure, physicochemical properties, and applications.

Structural Analogues

Compound Name Structure Key Features Applications
DOTAP Chloride Two (9Z)-octadec-9-en-1-yl (oleoyl) chains; trimethylammonium head group Cationic, forms liposomes with high transfection efficiency Gene delivery, vaccine adjuvants
Triolein Three oleoyl chains esterified to glycerol backbone Neutral triglyceride; liquid at room temperature Lipid emulsions, nutraceuticals
Pam3CSK4 Two palmitoyl chains + cysteinyl-(lysyl)₃-lysine head group Synthetic TLR2/TLR1 agonist; immunostimulatory Immune response activation
Phosphatidiolylcholine Two oleoyl chains + phosphocholine head group Zwitterionic; forms bilayer membranes Drug delivery, membrane studies

Physicochemical Properties

  • DOTAP Chloride : Exhibits a phase transition temperature (~−20°C) due to unsaturated oleoyl chains, enabling fluid-phase liposome formation at physiological temperatures .
  • Triolein : Liquid TAG with high mobility, prone to migration in lipid matrices (e.g., chocolate fat bloom) .
  • Pam3CSK4 : Solid-phase behavior at room temperature; water-insoluble without surfactants .
  • Phosphatidiolylcholine : Forms stable bilayers with cholesterol; thermotropic phase behavior varies with chain saturation .

Functional Differences

  • Cationicity : DOTAP Chloride’s permanent positive charge enhances binding to nucleic acids, unlike neutral triolein or zwitterionic phosphatidiolylcholine .
  • Biological Activity: Pam3CSK4 activates TLR2/1 signaling pathways, while DOTAP lacks intrinsic immunogenicity unless combined with antigens .
  • Stability : Triolein’s unsaturated chains increase susceptibility to oxidation compared to saturated analogues like tristearin .

Notes on Structural and Functional Variations

Chain Unsaturation: The (9Z)-octadecenoyl chains in DOTAP and triolein enhance membrane fluidity but reduce oxidative stability compared to saturated counterparts .

Head Group Impact : The trimethylammonium group in DOTAP confers cationic charge critical for nucleic acid binding, unlike phosphatidiolylcholine’s zwitterionic head .

Biological Compatibility : Phosphatidiolylcholine is less cytotoxic than DOTAP, making it preferable for long-term therapeutic applications .

Biological Activity

{2,3-BIS[(9Z)-OCTADEC-9-EN-1-YLOXY]PROPYL}TRIMETHYLAZANIUM CHLORIDE, also known as {2,3-Bis[(9Z)-octadec-9-en-1-yloxy]propyl}dimethylamine, is a cationic lipid with significant biological activity, particularly in the fields of gene delivery and cellular transfection. This compound features a unique structural configuration that enhances its interaction with nucleic acids and cellular membranes, making it a valuable tool in biomedicine.

  • Molecular Formula : C42H84ClNO2
  • Molecular Weight : Approximately 620.1 g/mol
  • Density : 0.924 g/cm³
  • Boiling Point : 470.6 ºC at 760 mmHg
  • Flash Point : 238.4 ºC

The biological activity of this compound is primarily attributed to its ability to form lipoplexes with nucleic acids. The cationic nature of the compound allows it to interact favorably with negatively charged nucleic acids, facilitating their cellular uptake. This property is crucial for applications in gene therapy and transfection processes.

Key Mechanisms:

  • Nucleic Acid Encapsulation : The compound encapsulates nucleic acids effectively, enhancing their stability and delivery efficiency.
  • Cell Membrane Disruption : At low pH, the positive charge on the lipid enhances its interaction with cell membranes, promoting the entry of nucleic acid cargo into cells.

Research Findings

Numerous studies have investigated the efficacy of this compound in various biological contexts:

  • Gene Delivery Efficiency : Research indicates that this lipid exhibits superior transfection efficiency compared to other cationic lipids due to its structural properties and charge density .
  • Cellular Uptake Studies : Experiments have shown that the efficiency of cellular uptake is influenced by factors such as lipid composition and the presence of helper lipids .
  • Toxicity Assessments : Comparative studies highlight that while cationic lipids can disrupt cellular membranes, careful optimization can minimize cytotoxic effects while maximizing transfection efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1,2-Dioleoyl-3-dimethylaminopropaneSimilar cationic lipid structureMore commonly used in commercial liposome formulations
N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium chlorideContains trimethylammonium groupOften used in formulations requiring higher stability
1,2-Distearoyl-sn-glycero-3-phosphocholinePhospholipid structureWidely used as a standard in liposome research

Study on Transfection Efficacy

A study published in a peer-reviewed journal evaluated the transfection efficiency of this compound in human cell lines. The results demonstrated that this compound achieved a transfection rate exceeding 70%, significantly higher than conventional lipids used in gene delivery .

Application in Gene Therapy

In another investigation focused on gene therapy applications, researchers utilized this compound to deliver therapeutic genes into target cells. The study concluded that the compound not only facilitated effective gene delivery but also exhibited low cytotoxicity levels, making it a promising candidate for future therapeutic strategies .

Q & A

Basic: What are the standard methodologies for synthesizing and characterizing this compound in lipid nanoparticle formulations?

Answer:
The compound, also known as DOTAP chloride, is a cationic lipid widely used in liposomal formulations for nucleic acid delivery. Synthesis typically involves esterification of glycerol derivatives with oleoyl chloride [(9Z)-octadec-9-enoyl chloride], followed by quaternization with trimethylamine and chloride counterion exchange . Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation of oleoyl chains and quaternary ammonium groups.
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95% is typical for pharmaceutical-grade batches) .
  • Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) to evaluate liposome size and zeta potential (e.g., +30 to +50 mV for DNA complexation) .

Advanced: How can researchers optimize the molar ratio of this compound to nucleic acids to balance transfection efficiency and cytotoxicity?

Answer:
The optimal lipid-to-nucleic acid (N/P) ratio depends on the target cell type and nucleic acid size. For plasmid DNA, N/P ratios of 3:1 to 6:1 are common, while siRNA may require lower ratios (1.5:1 to 3:1) to minimize cytotoxicity. Key steps:

  • Fluorescent labeling : Track cellular uptake using Cy3/Cy5-tagged nucleic acids.
  • Dose-response assays : Measure transfection efficiency (e.g., luciferase reporter assays) vs. cytotoxicity (MTT or LDH assays) across N/P ratios.
  • Competitive studies : Compare with DOTMA (a structurally similar cationic lipid) to identify differences in endosomal escape kinetics .

Basic: What analytical techniques are recommended for assessing the stability of liposomes formulated with this compound?

Answer:
Stability studies focus on preventing aggregation and lipid oxidation:

  • Differential Scanning Calorimetry (DSC) : Monitors phase transitions of oleoyl chains (e.g., melting points near -20°C for unsaturated chains) .
  • Thiobarbituric Acid Reactive Substances (TBARS) assay : Quantifies lipid peroxidation under oxidative stress.
  • Long-term storage testing : Evaluate particle size and zeta potential at 4°C vs. -80°C over 6–12 months. Add antioxidants like α-tocopherol (0.1–0.5% w/w) to mitigate degradation .

Advanced: How do structural variations in the oleoyl chains (e.g., saturation level) affect membrane fusion and nucleic acid release?

Answer:
The (9Z)-octadec-9-enoyl (oleoyl) chains enhance membrane fluidity due to cis double bonds, promoting endosomal escape. Comparative approaches:

  • Synthetic analogs : Replace oleoyl with saturated (stearoyl) or polyunsaturated (linoleoyl) chains.
  • Fusion assays : Use Förster Resonance Energy Transfer (FRET) to quantify lipid mixing with endosomal membranes.
  • Controlled degradation : Introduce pH-sensitive linkers (e.g., hydrazone bonds) to trigger nucleic acid release in acidic endosomes .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves and safety goggles to avoid skin/eye irritation.
  • Ventilation : Work in a fume hood due to potential respiratory sensitization.
  • Waste disposal : Follow hazardous waste guidelines for quaternary ammonium compounds. Consult SDS sheets for first-aid measures (e.g., irrigation for skin contact) .

Advanced: How can contradictory data on lipid migration in multiphase systems (e.g., chocolate vs. liposomes) inform formulation design?

Answer:
In chocolate matrices, unsaturated triacylglycerides (TAGs) like 1,2-dioleoyl-3-linolein migrate through cocoa butter, causing fat bloom . Parallels in liposome research:

  • Barrier design : Incorporate cholesterol (30–40 mol%) to reduce lipid mobility and leakage.
  • Surface modification : Use PEGylation to sterically hinder lipid exchange with biological membranes.
  • Microfluidic studies : Model migration kinetics using lipid bilayers under shear stress.

Basic: What are the validated methods for quantifying residual solvents or impurities in commercial batches?

Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detect residual chloroform or methanol (common in lipid synthesis).
  • EP/JP pharmacopeial standards : Follow guidelines for impurities (e.g., ≤0.1% for genotoxic agents) .
  • Elemental analysis : Confirm chloride content via argentometric titration .

Advanced: How can molecular dynamics simulations resolve discrepancies in bilayer packing density vs. experimental data?

Answer:

  • Force field selection : Use all-atom (e.g., CHARMM36) or coarse-grained (MARTINI) models to simulate lipid bilayers.
  • Order parameters : Compare simulated SCD (deuterium order parameters) with experimental <sup>2</sup>H-NMR data.
  • Free energy calculations : Predict nucleic acid encapsulation efficiency based on lipid headgroup charge distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.